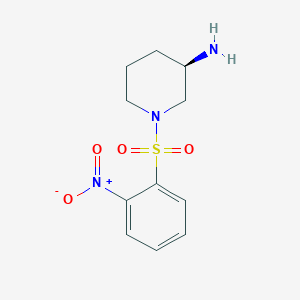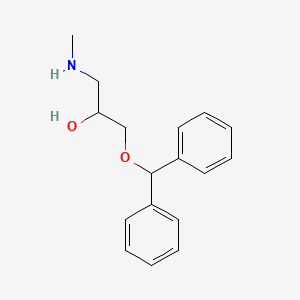
1-Benzhydryloxy-3-methylamino-propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzhydryloxy-3-methylamino-propan-2-ol is an organic compound with the molecular formula C18H23NO2 It is a derivative of propanol and contains both benzhydryloxy and methylamino functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Benzhydryloxy-3-methylamino-propan-2-ol can be synthesized through several synthetic routes. One common method involves the reaction of benzhydrol with epichlorohydrin to form 1-benzyloxy-2,3-epoxypropane. This intermediate is then reacted with methylamine to yield the desired product. The reaction conditions typically involve the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-Benzhydryloxy-3-methylamino-propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzhydryloxy ketones, while reduction can produce benzhydryloxy alcohols.
Wissenschaftliche Forschungsanwendungen
1-Benzhydryloxy-3-methylamino-propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Benzhydryloxy-3-methylamino-propan-2-ol involves its interaction with specific molecular targets. The benzhydryloxy group can participate in hydrogen bonding and hydrophobic interactions, while the methylamino group can form ionic bonds with negatively charged sites. These interactions can influence the compound’s binding affinity and specificity for its targets, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methylamino-1-propanol: A simpler analog with similar functional groups but lacking the benzhydryloxy moiety.
1-Benzyloxy-3-methylamino-propan-2-ol: A closely related compound with a benzyloxy group instead of benzhydryloxy.
Uniqueness
1-Benzhydryloxy-3-methylamino-propan-2-ol is unique due to the presence of both benzhydryloxy and methylamino groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C17H21NO2 |
|---|---|
Molekulargewicht |
271.35 g/mol |
IUPAC-Name |
1-benzhydryloxy-3-(methylamino)propan-2-ol |
InChI |
InChI=1S/C17H21NO2/c1-18-12-16(19)13-20-17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16-19H,12-13H2,1H3 |
InChI-Schlüssel |
PFZAHEIPCJLKQW-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC(COC(C1=CC=CC=C1)C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B12842988.png)
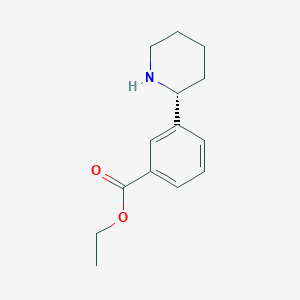
![4'-Amino-3'-fluoro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12842996.png)
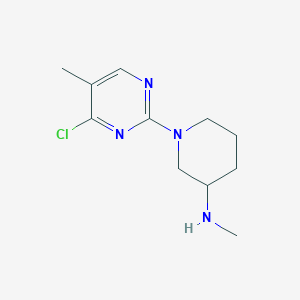
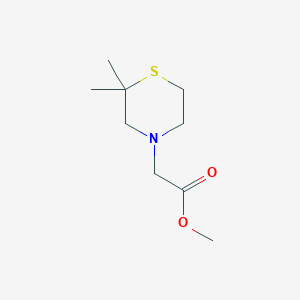
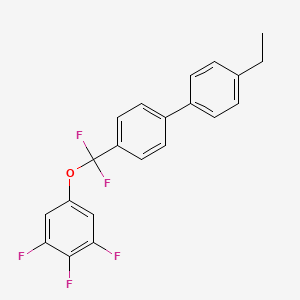

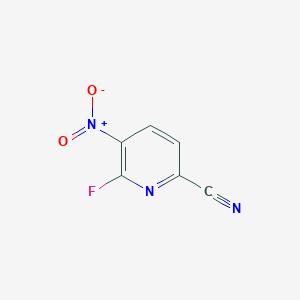
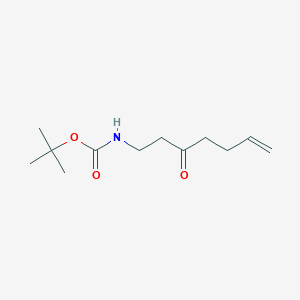
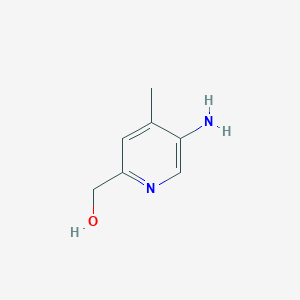


![7-Benzyl-4a,5,6,7,8,8a-hexahydro-3H-pyrido[3,4-d]pyrimidin-4-one HCl](/img/structure/B12843046.png)
